(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid is a compound that features a unique structure combining an amino acid backbone with a substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance . The process generally starts with the preparation of 5-bromo-2-methylpyridin-3-amine, which is then coupled with an appropriate boronic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted position on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated amino acid derivatives.
Substitution: Formation of methoxy-substituted pyridine derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in mitochondrial complex III .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
Uniqueness
(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid is unique due to its combination of an amino acid backbone with a substituted pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11BrN2O2 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
IRRYOLDLTWAXPW-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)[C@@H](CC(=O)O)N)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)C(CC(=O)O)N)Br |
Origin of Product |
United States |
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